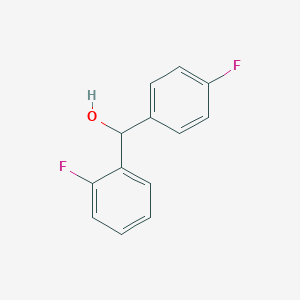

2,4'-Difluorobenzhydrol

Description

Overview of Benzhydrol Derivatives in Contemporary Organic Chemistry

Benzhydrols, or diphenylmethanols, are a class of secondary alcohols that serve as versatile intermediates in organic synthesis. Their derivatives are foundational building blocks for a wide array of pharmaceuticals, including antihistamines and antipsychotic drugs. ossila.comchemicalbook.com Beyond their role as precursors, the benzhydryl group is utilized as a protecting group for alcohols, thiols, and carboxylates, prized for its stability and the relative ease of its removal under acidic conditions or through hydrogenolysis. fishersci.com

The bulky nature of the benzhydryl moiety can be advantageous in stereoselective synthesis, where it can direct the stereochemical outcome of a reaction. fishersci.com In recent years, benzhydrol derivatives have also been employed in the synthesis of novel diarylamines through copper-catalyzed borrowing hydrogen reactions and in the development of advanced polymers. acs.orgsigmaaldrich.com Glycosylated derivatives of benzhydrol have also been explored for their potential antithrombotic activities. nist.gov

Research Trajectories for 2,4'-Difluorobenzhydrol: A Structural and Reactivity Perspective

While the symmetrically substituted 4,4'-Difluorobenzhydrol is a well-documented compound used in the synthesis of M1 muscarinic receptor antagonists and functional polymers, its asymmetrical isomer, this compound, remains a largely unexplored entity in the scientific literature. ossila.comnih.govnih.gov This data gap itself presents a compelling case for future research.

Synthesis and Structure: The most direct synthetic route to this compound is the reduction of its corresponding ketone, 2,4'-Difluorobenzophenone (B154369). This precursor is commercially available and can be synthesized via methods such as the Friedel-Crafts acylation of fluorobenzene (B45895) with 2-fluorobenzoyl chloride. google.com The reduction of the ketone to the benzhydrol is a standard transformation, readily achievable with common reducing agents like sodium borohydride (B1222165).

The structural uniqueness of this compound lies in its asymmetry. The fluorine atom at the 2-position (ortho) would exert significantly different electronic and steric effects compared to the fluorine at the 4'-position (para). This asymmetry is expected to create a distinct dipole moment and conformational preference compared to the symmetric 4,4'-isomer, which could translate into novel reactivity and interaction profiles with other molecules.

Reactivity and Future Research: The reactivity of this compound has not been explicitly detailed, but can be inferred. Like other benzhydrols, it is expected to undergo oxidation to its parent ketone and etherification at the hydroxyl group. However, the asymmetric fluorine substitution opens up more nuanced research questions. For instance, studies on the related 2,4'-Difluorobenzophenone have investigated the selective activation of C-H versus C-F bonds in cyclometalation reactions. rsc.org Similar investigations into the reactivity of this compound could reveal novel catalytic pathways.

Future research should focus on the basic characterization of this molecule, including the acquisition of definitive spectroscopic data (NMR, IR) and the determination of its crystal structure. Once characterized, its potential as a precursor in medicinal chemistry could be explored, drawing parallels to the applications of 4,4'-Difluorobenzhydrol in developing receptor-selective ligands. nih.govnih.gov Furthermore, its asymmetric nature makes it an interesting candidate for the synthesis of novel chiral ligands or as a building block for advanced polymers where fine-tuning of electronic properties is desired.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| This compound | C₁₃H₁₀F₂O | 220.22 | Not Assigned | Not Reported | Not Reported |

| 4,4'-Difluorobenzhydrol | C₁₃H₁₀F₂O | 220.22 | 365-24-2 | White to off-white powder | 43 - 49 |

| 2,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 342-25-6 | Light yellow liquid | 22 - 24 |

| Benzhydrol | C₁₃H₁₂O | 184.23 | 91-01-0 | White crystalline powder | 65 - 68 |

Data sourced from ossila.comchemicalbook.comnih.govfishersci.com

Table 2: Spectroscopic Data for Key Compounds

| Compound Name | 1H NMR (Solvent) | 13C NMR (Solvent) | 19F NMR (Solvent) |

| This compound | Not Reported | Not Reported | Not Reported |

| 4,4'-Difluorobenzhydrol | δ 7.14-7.11 (m, 4H), 7.04-6.97 (m, 4H), 6.01 (s, 1H), 5.78 (s, 1H) (CDCl₃) | δ 197.6, 172.4, 161.8 (d, J=244.7 Hz), 137.1 (d, J=3.2 Hz), 130.1 (d, J=7.9 Hz), 118.3, 43.1, 36.9, 29.8, 20.7 (CDCl₃) | Not Reported |

| 2,4'-Difluorobenzophenone | δ 7.85-7.75 (m), 7.6-7.5 (m), 7.4-7.3 (m), 7.25-7.1 (m) (CDCl₃) | Not Reported | δ -106.5 (DMSO-d₆) |

Data sourced from chemicalbook.comrsc.orgsepscience.com

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUCGGEUJGAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluorobenzhydrol and Its Derivatives

Reduction Strategies for 2,4'-Difluorobenzophenone (B154369) Precursors

The conversion of 2,4'-difluorobenzophenone to 2,4'-difluorobenzhydrol is a critical step that can be achieved through several reductive pathways. The choice of method often depends on the desired selectivity, reaction conditions, and scale of the synthesis.

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones to alcohols, offering high efficiency and cleaner reaction profiles compared to stoichiometric reductants. This method involves the use of a metal catalyst, such as platinum or palladium, to facilitate the addition of hydrogen gas across the carbonyl double bond.

While specific studies on the catalytic hydrogenation of 2,4'-difluorobenzophenone are not extensively detailed in the provided search results, general principles from similar reactions can be applied. For instance, the hydrogenation of 4-phenyl-2-butanone over a 4% Pt/TiO2 catalyst demonstrates that the reaction rate and selectivity can be significantly influenced by the choice of solvent. nih.gov In non-polar solvents like n-hexane, the reaction proceeds efficiently, whereas in more polar solvents like 2-propanol, the reaction rate may be altered due to different interactions between the solvent, substrate, and catalyst surface. nih.gov It is recognized that various factors, including the choice of metal and support, can affect the rate and selectivity of hydrogenation reactions. nih.gov

Microwave-assisted catalytic hydrogenations have also emerged as a promising technique, with studies showing that this method can lead to a rate acceleration of up to 2.5 times compared to conventional heating. libretexts.org This approach has been particularly effective for the hydrogenation of various substrates under mild conditions and at low hydrogen pressures. libretexts.org

| Catalyst System | Substrate Example | Solvent | Key Findings | Reference |

| 4% Pt/TiO2 | 4-phenyl-2-butanone | n-hexane, 2-propanol | Solvent polarity significantly affects reaction rate and selectivity. | nih.gov |

| Frustrated Lewis Pair (FLP) | Various substrates | Not specified | Microwave irradiation can accelerate the reaction rate by up to 2.5 times. | libretexts.org |

This table presents data on catalytic hydrogenation of similar ketones to illustrate the principles that would apply to 2,4'-difluorobenzophenone.

Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are common reagents for the reduction of ketones to alcohols in a laboratory setting. nih.gov These reagents act as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon.

Sodium borohydride is a milder reducing agent that can be used in protic solvents like ethanol. nih.gov A typical procedure involves dissolving the ketone in ethanol, cooling the solution, and then adding NaBH4. The reaction is generally exothermic, and after a certain period, water is added to quench the reaction, followed by workup to isolate the alcohol product. nih.gov Each molecule of NaBH4 can theoretically reduce up to four molecules of a ketone. nih.gov

Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF). nih.gov Due to its high reactivity, it requires more stringent handling procedures. The general mechanism involves the transfer of a hydride to the carbonyl group to form an 'ate' complex, which is then quenched with an aqueous acid to yield the alcohol. masterorganicchemistry.com

While specific experimental data for the hydride reduction of 2,4'-difluorobenzophenone is not available in the provided search results, the general procedures for ketone reduction are well-established and would be applicable. The choice between NaBH4 and LiAlH4 would depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Hydride Reagent | Solvent System | Key Characteristics | Workup | Reference |

| Sodium Borohydride (NaBH4) | Protic (e.g., ethanol) | Milder, safer to handle | Quenching with water | nih.gov |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic (e.g., THF) | Stronger, more reactive | Acidic workup required | nih.govmasterorganicchemistry.com |

This table provides a general comparison of common hydride reducing agents for ketone reduction.

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, particularly ethers, is a key area of interest for modifying the properties of the parent molecule.

The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. miracosta.edunih.gov This method is most effective with primary alkyl halides to avoid competing elimination reactions. miracosta.edunih.gov In the context of this compound, this would involve deprotonating the hydroxyl group to form the corresponding alkoxide, which would then react with an alkyl halide.

The electronic nature of the substituents on the benzhydrol scaffold plays a crucial role in the reactivity of the molecule during etherification. Research into the electronic effects on benzhydryl ether synthesis has shown that electron-donating groups on the aromatic rings can stabilize the reaction intermediate, leading to higher yields of the desired ether product. miracosta.edu Conversely, electron-withdrawing groups, such as the fluorine atoms in this compound, can destabilize the intermediate, making the reaction more challenging. miracosta.edu

One proposed mechanism for the etherification involves the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate and subsequent nucleophilic attack by the alcohol solvent. miracosta.edu In this scenario, electron-withdrawing groups would be detrimental as they would destabilize the carbocation intermediate. miracosta.edu

Microwave-assisted organic synthesis has gained traction as a method to accelerate reactions and improve yields. In the context of benzhydryl ether synthesis, studies have been conducted using microwave irradiation in a proto-ionic liquid medium, specifically triethylammonium (B8662869) methanesulfonate. miracosta.edu

However, attempts to synthesize benzhydryl ethers from 4,4'-difluorobenzhydrol using this method were unsuccessful, resulting in low conversion rates. miracosta.edu This outcome further underscores the deactivating effect of the electron-withdrawing fluorine atoms on the etherification reaction. miracosta.edu While this specific approach was not fruitful for the difluorinated compound, it highlights the importance of considering electronic effects when designing synthetic strategies for such molecules.

| Benzhydrol Reactant | Substituent Type | Etherification Success | Reasoning | Reference |

| 4,4'-Dimethoxybenzhydrol | Electron-donating | Successful | Stabilization of carbocation intermediate | miracosta.edu |

| 4,4'-Dimethylbenzhydrol | Electron-donating | Successful | Stabilization of carbocation intermediate | miracosta.edu |

| 4,4'-Difluorobenzhydrol | Electron-withdrawing | Unsuccessful | Destabilization of carbocation intermediate | miracosta.edu |

| Benzhydrol | Neutral | Unsuccessful | Lack of sufficient stabilization | miracosta.edu |

This table summarizes the outcomes of microwave-assisted etherification for different substituted benzhydrols, illustrating the impact of electronic effects.

Derivatization via Hydroxyl Functional Group Transformations

The hydroxyl moiety of this compound is a versatile functional handle for creating a diverse range of derivatives. Key transformations include the formation of carbamates and functionalization for polymer applications.

Carbamates are a crucial class of organic compounds, and their synthesis from alcohol precursors is a well-established transformation. For difluorobenzhydrol derivatives, a common and effective method involves a two-step, one-pot procedure. This typically begins with the activation of a primary or secondary amine using an activating agent like N,N'-carbonyldiimidazole (CDI). The reaction, usually conducted in an aprotic solvent such as dimethylformamide (DMF) at ambient temperature, produces a reactive carbamoylimidazole intermediate. mdpi.com

This intermediate is then reacted in situ with the sodium alkoxide of the benzhydrol. The alkoxide is pre-formed by treating the corresponding difluorobenzhydrol with a strong base like sodium hydride. This subsequent nucleophilic acyl substitution displaces the imidazole (B134444) group, yielding the desired carbamate (B1207046). mdpi.com This methodology has been successfully applied to the synthesis of a series of 4,4'-difluorobenzhydrol carbamates, achieving moderate yields. mdpi.com The inherent chemical instability of the carbamate bond allows for a pseudo-irreversible binding mechanism in certain biological contexts, where the enzyme can be regenerated through hydrolysis. nih.gov Alternative greener approaches are also being explored, such as the methoxycarbonylation of aromatic amines using dimethyl carbonate (DMC) over heterogeneous catalysts, which avoids corrosive co-catalysts and forms methanol (B129727) as a recyclable byproduct. google.com

Table 1: Examples of Synthesized Difluorobenzhydrol Carbamate Derivatives

This table presents a selection of carbamate compounds synthesized from 4,4'-difluorobenzhydrol, illustrating the variety of amine scaffolds that can be incorporated using the CDI-mediated methodology. The principles are directly applicable to this compound. mdpi.comnih.gov

| Compound ID | Amine Precursor | Final Carbamate Structure (Illustrative) |

| 1 | N-Methylpiperazine | |

| 2 | 4-Amino-1-methylpiperidine | |

| 3 | 1-(2-Aminoethyl)pyrrolidine | |

| 4 | Nipecotamide |

The hydroxyl group of this compound serves as an anchor point for "grafting" the molecule onto a polymer backbone or surface, thereby modifying the material's properties. A predominant method for this is "grafting from," which involves initiating polymer growth directly from the surface-immobilized molecule. mdpi.com

A key technique is surface-initiated atom transfer radical polymerization (SI-ATRP). rsc.org In this approach, the hydroxyl groups on a substrate are first converted into ATRP initiators. For instance, the hydroxyl group of this compound, after being attached to a polymer or surface, can be reacted with an acyl halide like 2-bromoisobutyryl bromide in the presence of a base. mdpi.com This reaction covalently attaches an alkyl halide initiator to the substrate via an ester linkage.

Once the surface is functionalized with these initiators, it is exposed to a monomer solution along with a catalyst/ligand system (e.g., Cu(I)Br/bipyridine). mdpi.com This initiates the controlled radical polymerization of the monomer directly from the surface, creating densely packed polymer chains known as polymer brushes. cmu.edu This method allows for the creation of well-defined organic-inorganic hybrid nanomaterials and biofunctional coatings. mdpi.comrsc.org The "grafting to" method, where pre-formed polymer chains with reactive end-groups are coupled to a functionalized backbone, is another viable, though sometimes less efficient, strategy. wikipedia.org These techniques can impart new properties to materials, such as hydrophilicity, biocompatibility, or specific binding capabilities. wikipedia.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of this compound and its derivatives, techniques like continuous-flow synthesis, the use of ionic liquids, and high-throughput experimentation are particularly relevant.

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents and unstable intermediates. nih.govucd.ie The synthesis of diaryl ketones and, by extension, their reduction products like this compound, can be adapted to flow systems. nih.govnih.gov

For example, a Grignard reaction, a common route to benzhydrols, involves highly exothermic steps that can be difficult to control on a large scale in batch. rsc.org In a flow reactor, small volumes of reagents are continuously mixed, allowing the heat of reaction to be dissipated efficiently through the reactor walls, thus preventing thermal runaways. rsc.org A potential flow synthesis of this compound could involve pumping a stream of a Grignard reagent (e.g., 2-fluorophenylmagnesium bromide) and a stream of 4-fluorobenzaldehyde (B137897) in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) through a T-mixer into a heated or cooled reactor coil. nih.govnih.gov The residence time in the coil determines the reaction time, and the product stream can be directly passed to subsequent in-line purification or further reaction steps. rsc.org This approach allows for safe, on-demand production and facilitates the telescoping of multi-step sequences. nih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. beilstein-journals.orgelsevierpure.com They can act as both the solvent and catalyst for key reactions like Friedel-Crafts acylations, which can be used to synthesize the 2,4'-difluorobenzophenone precursor to this compound. beilstein-journals.orggoogle.com

In a typical Friedel-Crafts acylation, large amounts of a Lewis acid catalyst like aluminum chloride are required, leading to significant waste streams. google.com Certain ionic liquids, particularly those based on chloroaluminates or those used in conjunction with metal triflates (e.g., Cu(OTf)₂ in [bmim][BF₄]), can catalyze the reaction efficiently. beilstein-journals.orgliv.ac.uk The reaction between an acylating agent (e.g., 4-fluorobenzoyl chloride) and a fluorinated benzene (B151609) derivative could be performed in an ionic liquid, which can facilitate the reaction and allow for easy separation and recycling of the catalyst/solvent system. liv.ac.uk This approach avoids the use of hazardous chlorinated solvents and minimizes catalyst waste, aligning with the principles of green chemistry. elsevierpure.comgoogle.com

High-Throughput Experimentation (HTE) is a powerful strategy for accelerating reaction discovery and optimization by running hundreds or thousands of experiments in parallel on a small scale. unchainedlabs.comnih.gov Instead of optimizing one variable at a time, HTE allows for the rapid screening of a wide array of catalysts, ligands, solvents, bases, and temperature conditions simultaneously. researchgate.net

For the synthesis of this compound, HTE could be invaluable in optimizing the key bond-forming step, such as a Grignard addition or a Friedel-Crafts reaction. researchgate.netrsc.org Using automated liquid handlers and microplate reactors, a chemist could systematically evaluate numerous conditions. For instance, in a Grignard reaction to form the benzhydrol, a plate-based screen could test various Grignard reagents, different ethereal solvents (like THF, 2-MeTHF, CPME), and a range of temperatures to identify the conditions that maximize the yield of the desired product while minimizing the formation of byproducts like Wurtz coupling products. rsc.orgrsc.org The results are rapidly analyzed by techniques like HPLC or mass spectrometry, providing a comprehensive dataset that can be used to build predictive models and quickly identify optimal reaction conditions. unchainedlabs.com

Table 2: Conceptual HTE Plate Layout for Grignard Reaction Optimization

This table illustrates a simplified 24-well plate layout for an HTE screen to optimize the synthesis of this compound by reacting an aryl magnesium halide with 4-fluorobenzaldehyde.

| Well | Aryl-MgX | Solvent | Temperature (°C) |

| A1 | 2-F-PhMgBr | THF | 0 |

| A2 | 2-F-PhMgBr | THF | 25 |

| A3 | 2-F-PhMgBr | 2-MeTHF | 0 |

| A4 | 2-F-PhMgBr | 2-MeTHF | 25 |

| B1 | 2-F-PhMgCl | THF | 0 |

| B2 | 2-F-PhMgCl | THF | 25 |

| B3 | 2-F-PhMgCl | 2-MeTHF | 0 |

| B4 | 2-F-PhMgCl | 2-MeTHF | 25 |

| ... | ... | ... | ... |

Reaction Mechanisms and Mechanistic Investigations of 2,4 Difluorobenzhydrol

Carbocation Chemistry and Stability in Benzhydrol Systems

The formation of a carbocation intermediate is a critical step in many reactions involving benzhydrols, such as SN1 solvolysis. The stability of this planar, sp²-hybridized diarylmethyl (benzhydryl) cation dictates the reaction's kinetics and feasibility. The substituents on the aromatic rings play a pivotal role in modulating this stability.

Secondary carbocations, such as the 2,4'-difluorobenzhydryl cation, are formed through the heterolytic cleavage of the carbon-leaving group bond. In the context of benzhydrol, this typically involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure.

The general formation is as follows: (Ar)(Ar')CH-OH + H⁺ ⇌ (Ar)(Ar')CH-OH₂⁺ → (Ar)(Ar')CH⁺ + H₂O

These transient intermediates can be studied using various techniques. Solvolysis kinetics, where the rate of reaction with a solvent is measured, provides indirect evidence for the formation and stability of the carbocation. uni-muenchen.denih.gov Faster solvolysis rates typically correlate with the formation of a more stable carbocation intermediate. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be used for direct observation and characterization under superacid conditions, which can generate persistent carbocations. 19F NMR is especially useful for fluorinated compounds, as the fluorine chemical shift is highly sensitive to the electronic environment, providing insight into charge distribution within the cation. nih.govbiophysics.org

The stability of a carbocation is governed by the ability of its substituents to delocalize the positive charge. Electron-donating groups (EDGs) stabilize carbocations, while electron-withdrawing groups (EWGs) destabilize them. libretexts.orglibretexts.org Fluorine is an interesting substituent because it exhibits two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. This effect destabilizes an adjacent positive charge.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, delocalizing the positive charge. This effect is stabilizing and is most effective when the fluorine is at the ortho or para position relative to the carbocationic center.

In the 2,4'-difluorobenzhydryl cation , these effects are in competition:

4'-Fluoro Substituent (para-position): The fluorine atom at the para-position can exert both its -I and +R effects. The +R effect allows for the delocalization of the positive charge onto the fluorine atom, which is a significant stabilizing contribution.

2-Fluoro Substituent (ortho-position): The fluorine atom at the ortho-position also has both -I and +R effects. However, the inductive effect is stronger at the ortho position due to proximity. Furthermore, steric hindrance from the ortho-substituent can force the phenyl ring out of planarity with the carbocation center, diminishing the stabilizing resonance effect.

The following table illustrates the relative solvolysis rates for various substituted benzhydryl derivatives, which serve as a proxy for carbocation stability. Higher rates indicate greater carbocation stability.

| Substituents (on Benzhydryl Chloride) | Relative Rate of Solvolysis (k/k₀) | Primary Electronic Effect |

|---|---|---|

| 4,4'-Dimethoxy | 5.0 x 10⁶ | Strong +R (Donating) |

| 4-Methyl | 16.8 | +I / Hyperconjugation (Donating) |

| None (H,H) | 1.00 | Reference |

| 4-Fluoro | 0.75 | -I > +R (Net Withdrawing) |

| 4,4'-Difluoro | 0.18 | -I > +R (Net Withdrawing) |

| 3,3'-Dichloro | 0.007 | Strong -I (Withdrawing) |

Note: Data are representative values compiled from solvolysis studies of benzhydryl systems to illustrate electronic effects. Specific rates for the 2,4'-difluoro isomer are not listed but can be inferred from these principles.

In reactions where multiple carbocation intermediates or products can form, the outcome can be governed by either kinetic or thermodynamic control. libretexts.orgjackwestin.com

Kinetic Control: At lower temperatures or under irreversible conditions, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). youtube.com

Thermodynamic Control: At higher temperatures, when the reaction pathways are reversible, an equilibrium can be established. The major product will be the most stable one, regardless of how fast it is formed. stackexchange.com

For the generation of the 2,4'-difluorobenzhydryl cation from the corresponding alcohol, the reaction is typically the first step in a subsequent reaction (e.g., nucleophilic attack). If a rearrangement to a more stable carbocation were possible, thermodynamic control could favor the rearranged product. However, in the benzhydryl system, significant carbocation rearrangements are uncommon. The primary consideration is the equilibrium between the alcohol and the carbocation. This equilibrium is heavily influenced by the stability of the carbocation. Due to the destabilizing nature of the fluorine substituents (particularly the 2-fluoro group), the equilibrium for the formation of the 2,4'-difluorobenzhydryl cation is expected to lie further towards the alcohol reactant compared to less substituted or electron-donating group substituted benzhydrols.

Organometallic Reactivity and Catalytic Pathways

2,4'-Difluorobenzhydrol can interact with transition metal complexes in several ways, primarily acting as a ligand through its oxygen atom or participating as a substrate or product in catalytic cycles, such as hydrogenation.

The hydroxyl group of this compound can coordinate to a vacant site on a transition metal center. Subsequent reactions depend on the nature of the metal and the ligands. One common pathway involves the deprotonation of the coordinated alcohol to form a metal alkoxide complex.

M + (Ar)(Ar')CH-OH → M-O(H)CH(Ar)(Ar') M-O(H)CH(Ar)(Ar') + Base → [M-OCH(Ar)(Ar')]⁻ + HBase⁺

This process is fundamental in many catalytic reactions where the alcohol acts as a substrate or a co-catalyst. The acidity of the benzhydrol's hydroxyl proton is increased upon coordination, facilitating its removal. The electron-withdrawing fluorine atoms in this compound would further increase the acidity of the proton, potentially favoring alkoxide formation compared to non-fluorinated benzhydrols.

Alternatively, if the metal complex contains a basic ligand (e.g., a hydride), it can directly deprotonate the alcohol. Conversely, reaction with a metal hydride complex can also lead to protonation of the metal by the alcohol, generating H₂ and the metal alkoxide.

This compound is the product of the catalytic hydrogenation of 2,4'-difluorobenzophenone (B154369). The mechanism of this reduction is of significant interest, particularly in asymmetric synthesis. nih.gov Homogeneous hydrogenation, often using ruthenium or rhodium catalysts like Wilkinson's catalyst, typically proceeds through a catalytic cycle. adichemistry.com

A plausible mechanism for the hydrogenation of the parent ketone involves several key steps:

Activation of H₂: The catalyst precursor reacts with molecular hydrogen via oxidative addition to form a metal dihydride species.

Substrate Coordination: The ketone (2,4'-difluorobenzophenone) coordinates to the metal center through its carbonyl oxygen.

Migratory Insertion: One hydride ligand on the metal is transferred to the electrophilic carbonyl carbon. This step forms a metal alkoxide intermediate derived from this compound.

Reductive Elimination/Alcoholysis: The alkoxide can be protonated by a protic solvent or react with the second hydride ligand in a reductive elimination step to release the final product, this compound, and regenerate the active catalyst.

In this cycle, the difluorobenzhydrol species exists transiently as a metal alkoxide. The kinetics and selectivity of the reaction are influenced by the electronic properties of the substrate. The electron-withdrawing fluorine atoms on the benzophenone (B1666685) increase the electrophilicity of the carbonyl carbon, which can accelerate the hydride transfer step. epa.gov

C-H and C-F Bond Activation in Related Fluoroaromatic Systems

Fluoroaromatic compounds are characterized by the presence of strong C-F bonds and often modified C-H bonds. The activation and subsequent functionalization of these bonds by transition metal complexes is a field of intensive research. rsc.org The competition between C-H and C-F bond activation is a central theme, as both pathways are often thermodynamically and kinetically accessible. nih.govacs.org

Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, typically involving the activation of a C-H bond. Cobalt, as an earth-abundant first-row transition metal, has emerged as a versatile catalyst for C-H activation reactions. rsc.orgnih.gov Cobalt complexes can mediate the hydroarylation of alkenes and alkynes, as well as direct C-H functionalization, often through the formation of a cobaltacyclic intermediate. rsc.org

In the context of fluoroaromatic systems, cobalt complexes have been shown to selectively activate either C-F or C-H bonds. For example, the cobalt(0) complex Co(PMe₃)₄ reacts with perfluoroarenes like hexafluorobenzene (B1203771) and pentafluoropyridine (B1199360) via selective C-F bond activation. dntb.gov.uawuxiapptec.com Conversely, the same complex reacts with pentafluorobenzene (B134492) (C₆F₅H) to yield a C-H activation product. dntb.gov.uawuxiapptec.com The reaction mechanism for C-H activation is proposed to proceed through oxidative addition of the Ar-H bond to the low-valent cobalt center. rsc.org These studies demonstrate the capability of cobalt complexes to engage in the bond activation processes necessary for cyclometalation of fluoroaromatic substrates.

| Cobalt Complex | Fluoroaromatic Substrate | Primary Bond Activated |

| Co(PMe₃)₄ | Hexafluorobenzene (C₆F₆) | C-F dntb.gov.uawuxiapptec.com |

| Co(PMe₃)₄ | Pentafluoropyridine (C₅NF₅) | C-F dntb.gov.uawuxiapptec.com |

| Co(PMe₃)₄ | Pentafluorobenzene (C₆F₅H) | C-H dntb.gov.uawuxiapptec.com |

The regioselectivity and chemoselectivity of C-H versus C-F bond activation are governed by a delicate interplay of thermodynamic and kinetic factors. nih.govacs.org

Kinetics and Metal Dependence: The kinetic outcome can differ from the thermodynamic prediction. The preference for activating C-H or C-F bonds depends heavily on the nature of the metal, its oxidation state, and its ligand sphere. dntb.gov.ua Metals with occupied d-orbitals (d⁶–d¹⁰) show more variable reactivity compared to early transition metals (d⁰), which tend to favor C-F activation. dntb.gov.ua For instance, nickel(0) complexes may initially yield C-H activation products under kinetic control, which can then rearrange to the more stable C-F activation products under thermodynamic control. dntb.gov.ua

The ortho-Fluorine Effect: In partially fluorinated arenes, C-H activation often occurs preferentially at the position ortho to a fluorine substituent. wuxiapptec.com This "ortho-directing" effect is attributed to several factors, including the increased acidity of the ortho-proton and, more significantly, the strengthening of the resulting metal-carbon bond due to the electron-withdrawing nature of the adjacent fluorine. wuxiapptec.com This effect can make the activation of a strong C-H bond ortho to fluorine more energetically favorable than the activation of other C-H bonds in the molecule. nih.govwuxiapptec.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Difluorobenzhydrol Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. semanticscholar.org Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. The fluorine atoms in this compound can act as leaving groups in SNAr reactions, provided the ring is sufficiently activated.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. beilstein-journals.org This step is typically the slow, rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. beilstein-journals.org

For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. semanticscholar.org These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. In this compound itself, the rings are not strongly activated, but its derivatives (for example, the corresponding ketone, 2,4'-difluorobenzophenone) or reactions under forcing conditions could facilitate SNAr.

Interestingly, in the context of SNAr, fluoride (B91410) is often the best leaving group among the halogens (F > Cl > Br > I). beilstein-journals.org This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic. beilstein-journals.org

Regioselectivity in SNAr Reactions

When a difluorinated aromatic compound can potentially undergo substitution at two different positions, the regioselectivity is determined by the relative stability of the competing transition states and Meisenheimer intermediates. In a molecule like this compound, substitution could occur on either the 2-fluorophenyl ring or the 4-fluorophenyl ring.

The regioselectivity is influenced by several factors:

Electronic Effects: The position of other substituents on the ring plays a critical role. An electron-withdrawing group will direct the nucleophilic attack to the ortho and para positions. If there are competing fluorine atoms, the one that is ortho or para to the strongest electron-withdrawing group will typically be substituted. acs.org

Steric Hindrance: Bulky groups near a potential reaction site can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position.

Solvent Effects: The choice of solvent can significantly influence regioselectivity. Studies on the related compound 2,4-difluoronitrobenzene (B147775) have shown that nonpolar solvents can favor substitution at the 2-position (ortho to the nitro group), potentially through the formation of a six-membered polar transition state involving the nucleophile, the solvent, and the substrate.

In many cases, computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of the possible intermediates and transition states to predict or rationalize the observed regioselectivity in SNAr reactions. acs.org

Role of Metal Coordination (e.g., Magnesium) in Regiocontrol

The synthesis of unsymmetrically substituted benzhydrols like this compound often involves a Grignard reaction between a substituted benzaldehyde (B42025) and a Grignard reagent derived from a substituted bromobenzene. In the case of this compound, this could involve the reaction of a 4-fluorophenylmagnesium halide with 2-fluorobenzaldehyde (B47322), or a 2-fluorophenylmagnesium halide with 4-fluorobenzaldehyde (B137897). The regioselectivity of such reactions can be influenced by the coordination of the magnesium ion.

In the addition of a Grignard reagent to a carbonyl group, the magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the carbanionic portion of the Grignard reagent.

In the synthesis of this compound, if 2-fluorobenzaldehyde is used as the electrophile, the fluorine atom at the ortho position can potentially interact with the magnesium center of the Grignard reagent. This interaction can lead to the formation of a chelate-like transition state. Chelation control is a well-established concept in the stereoselective and regioselective addition of organometallic reagents to carbonyl compounds containing a coordinating group at the α- or β-position. nih.govnih.gov

While a fluorine atom is not as strong a chelating agent as an alkoxy or amino group, its electronegativity can lead to a significant electrostatic interaction with the magnesium ion. This chelation can lock the conformation of the benzaldehyde in the transition state, directing the incoming nucleophile to a specific face of the carbonyl group and potentially influencing the reaction rate and regioselectivity.

For instance, the formation of a five-membered chelate ring involving the carbonyl oxygen, the carbonyl carbon, the C1 and C2 carbons of the benzene (B151609) ring, and the ortho-fluorine atom with the magnesium ion could be envisioned. This rigidifies the transition state structure. The approach of the Grignard reagent would then be dictated by steric hindrance from this chelated complex.

The table below illustrates a hypothetical scenario comparing a non-chelation controlled and a chelation-controlled pathway for the synthesis of this compound via a Grignard reaction.

Table 1: Hypothetical Influence of Magnesium Chelation on the Regioselective Synthesis of this compound

| Reaction Pathway | Reactants | Proposed Intermediate | Expected Major Product | Rationale |

| Non-Chelation Control | 4-fluorobenzaldehyde + 2-fluorophenylmagnesium bromide | A simple Lewis acid-base complex between the carbonyl oxygen and Mg. | This compound | The reaction proceeds based on the intrinsic reactivity of the reactants without significant secondary interactions. |

| Chelation Control | 2-fluorobenzaldehyde + 4-fluorophenylmagnesium bromide | A five-membered chelate involving the carbonyl oxygen, the ortho-fluorine, and the magnesium ion. | This compound | The formation of a stable chelate intermediate directs the nucleophilic attack, potentially leading to higher regioselectivity and yield. |

It is important to note that the extent of this chelation control would depend on several factors, including the solvent used and the nature of the Grignard reagent (e.g., RMgBr vs. RMgCl). Ethereal solvents like THF can compete with the ortho-fluorine for coordination to the magnesium center, potentially diminishing the chelation effect.

Thermodynamic and Kinetic Control in SNAr Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. Although this compound itself is not activated towards SNAr, its precursor, a difluorobenzophenone, or derivatives where the hydroxyl group is converted to a better leaving group, could potentially undergo such reactions. In a hypothetical SNAr reaction on a related difluorinated aromatic ketone, the principles of thermodynamic and kinetic control would govern the regioselectivity of the substitution.

Consider a hypothetical reaction where a nucleophile (Nu⁻) reacts with a molecule like 2,4'-difluorobenzophenone. The two fluorine atoms are in different chemical environments. The fluorine at the 2-position is ortho to the carbonyl group, while the fluorine at the 4'-position is para to the carbonyl group. The carbonyl group is a strong electron-withdrawing group, activating both positions towards nucleophilic attack.

Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the product that is formed fastest will predominate. stackexchange.comlibretexts.org The rate of an SNAr reaction is often dependent on the stability of the intermediate Meisenheimer complex. The attack at the position that leads to the more stable intermediate, or has a lower activation energy barrier, will be faster. The ortho-position (2-position) is sterically more hindered, which could raise the activation energy for the initial nucleophilic attack. However, the proximity of the electron-withdrawing carbonyl group could also provide greater stabilization to the negative charge in the Meisenheimer complex. The para-position (4'-position) is less sterically hindered, potentially allowing for a faster initial attack.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. stackexchange.comlibretexts.org Under these conditions, the product ratio is determined by the relative thermodynamic stabilities of the final products. The stability of the final substituted product will depend on factors such as steric interactions and electronic effects between the nucleophile and the rest of the molecule.

The following table outlines the expected outcomes for a hypothetical SNAr reaction on 2,4'-difluorobenzophenone under kinetic and thermodynamic control.

Table 2: Hypothetical Product Distribution in an SNAr Reaction of 2,4'-Difluorobenzophenone under Kinetic vs. Thermodynamic Control

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic Control | Low Temperature, Short Reaction Time | Substitution at the 4'-position (para) | The attack at the less sterically hindered para position is likely to have a lower activation energy and thus be faster. |

| Thermodynamic Control | High Temperature, Long Reaction Time | Substitution at the 2-position (ortho) or 4'-position (para) | The relative stability of the final products would determine the major isomer. This would depend on the specific nucleophile used and the resulting steric and electronic interactions. For instance, a bulky nucleophile might lead to the para-substituted product being more stable due to reduced steric strain. |

It has been observed in some SNAr reactions that the substitution of a fluorine atom ortho to an activating group can be kinetically favored due to strong stabilization of the Meisenheimer complex, even with increased steric hindrance. Conversely, the para-substituted product might be thermodynamically more stable. rsc.org Therefore, the actual outcome would be highly dependent on the specific substrate, nucleophile, and reaction conditions.

Computational Chemistry and Theoretical Modeling of 2,4 Difluorobenzhydrol

Quantum Chemical Calculation Methodologies

The foundation of theoretical analysis lies in the selection of appropriate calculation methodologies. These methods determine the accuracy and computational cost of the molecular simulations.

Density Functional Theory (DFT) has become a primary tool for computational studies in organic chemistry due to its balance of accuracy and computational efficiency. schrodinger.com This method calculates the electronic structure of a molecule by modeling its electron density rather than the full many-electron wavefunction. youtube.comui.ac.id DFT is particularly effective for modeling the cycloaddition reactions and exploring the relationship between the geometry and electronic properties of chemical compounds. schrodinger.comyoutube.com

Hybrid functionals, such as the widely used B3LYP, are often employed for investigations of fluorinated aromatic compounds. researchgate.netresearchgate.net These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing robust results for a wide range of molecular properties. researchgate.netresearchgate.net DFT is used to investigate the topology and reactivity of newly synthesized compounds and to obtain insights into their electronic properties. researchgate.netmdpi.com

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio technique that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than DFT for similar accuracy in many cases, ab initio methods provide a systematic way to approach the exact solution of the Schrödinger equation. researchgate.net They are often used in conjunction with DFT to validate results or for systems where standard DFT functionals may not be adequate.

The accuracy of any quantum chemical calculation is heavily dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G or the more flexible 6-311++G(d,p), are commonly used for organic molecules. researchgate.netresearchgate.net The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms like oxygen and fluorine. researchgate.net

The selection of a basis set represents a compromise between desired accuracy and computational cost. researchgate.net For instance, the B3LYP functional paired with a 6-311++G(d,p) basis set has been shown to provide good agreement between theoretical and experimental data for similar molecules. researchgate.net

Molecular Structure and Electronic Properties Analysis

Once a methodology is chosen, it can be applied to analyze the specific structural and electronic features of 2,4'-Difluorobenzhydrol.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure represents the most stable three-dimensional shape of the molecule. For a flexible molecule like this compound, rotation around the single bonds connecting the phenyl rings to the central carbinol carbon can lead to different conformers.

A conformational analysis would be performed to identify the most stable rotomers. researchgate.net For example, studies on similar difluorinated aromatic compounds have calculated the optimized structures of different conformers to determine the preferential one in the ground state. researchgate.net The results of a geometry optimization provide key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental or calculated data for this compound is not available in the cited literature, a DFT study would yield parameters similar to those presented in the illustrative table below.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-F (on 2-fluorophenyl) | ~1.35 Å |

| Bond Length | C-F (on 4-fluorophenyl) | ~1.36 Å |

| Bond Length | C-O (carbinol) | ~1.43 Å |

| Bond Length | C-C (phenyl-carbinol) | ~1.52 Å |

| Bond Angle | C-C-O (carbinol) | ~111° |

| Bond Angle | C-C-C (phenyl-carbinol-phenyl) | ~112° |

| Dihedral Angle | F-C-C-C (defining ring twist) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. scribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates a molecule is more reactive. youtube.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). scribd.comirjweb.com These descriptors provide quantitative measures of the molecule's stability and reactivity. mdpi.com

The following table provides representative values for the electronic properties of a molecule like this compound, as would be determined by a DFT calculation.

| Property | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.8 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -0.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ~ 6.3 | Chemical reactivity and kinetic stability irjweb.com |

| Ionization Potential | I | ~ 6.8 | Energy required to remove an electron |

| Electron Affinity | A | ~ 0.5 | Energy released when an electron is added |

| Chemical Hardness | η | ~ 3.15 | Resistance to change in electron distribution irjweb.com |

| Electrophilicity Index | ω | ~ 2.65 | Propensity to accept electrons irjweb.com |

Natural Population Analysis (NPA) and Charge Distribution Studies

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms within a molecule, providing a more robust description of atomic charges and orbital populations than other methods like Mulliken population analysis. researchgate.netiupac.org This analysis is based on the concept of Natural Atomic Orbitals (NAOs), which are intrinsic to the molecule's wave function. By assigning electrons to these orbitals, NPA offers a chemically intuitive picture of the charge distribution, which is crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions. researchgate.net The method avoids the basis set sensitivity issues that can affect other population analysis techniques, yielding more stable and reliable results. iupac.org

A detailed study of this compound using NPA would reveal the partial atomic charges on each atom, quantifying the electron-withdrawing effects of the two fluorine atoms on their respective aromatic rings and the resulting polarization of the C-F, C-O, C-H, and C-C bonds. This information is fundamental for predicting sites susceptible to nucleophilic or electrophilic attack.

However, a comprehensive literature search did not yield specific studies that have published Natural Population Analysis data for this compound.

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis could elucidate the nature of the C-F and C-O bonds, the hybridization of the constituent atoms, and the extent of electronic delocalization from the oxygen lone pairs or phenyl rings into adjacent anti-bonding orbitals. Such an analysis would provide deep insights into the molecule's electronic structure and conformational preferences.

Despite the power of this method, specific Natural Bond Orbital (NBO) analysis reports detailing hyperconjugative interactions and stabilization energies for this compound were not found in the available scientific literature.

Reaction Pathway and Mechanistic Elucidation via Computational Studies

Computational studies are indispensable for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile that governs the reaction mechanism. ucsb.edu This allows for the elucidation of reaction kinetics and thermodynamics, providing a predictive framework for designing new reactions or optimizing existing ones.

Transition State Characterization and Energy Barrier Calculations

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating and characterizing the geometry of a transition state is a central goal of computational reaction modeling. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. ucsb.eduscm.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical parameter that determines the reaction rate. ims.ac.jp

In the context of reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations would be essential to understand the mechanism and predict the reaction's feasibility under different conditions.

Specific computational studies detailing the characterization of transition states and the calculation of energy barriers for reactions involving this compound are not presently available in the reviewed literature.

Free Energy Profile Construction for Complex Reactions

For multi-step reactions, understanding the full mechanistic landscape requires the construction of a complete free energy profile. This profile maps the Gibbs free energy of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. By plotting these relative free energies, one can identify the rate-determining step of the reaction—the transition state with the highest free energy barrier—and determine the thermodynamic stability of any intermediates. nih.gov These profiles are crucial for understanding reaction selectivity and for optimizing conditions to favor a desired product.

A free energy profile for a complex reaction involving this compound, such as a multi-step synthesis or a catalytic process, would provide a comprehensive understanding of the reaction's energetic landscape.

However, published research containing detailed free energy profiles for complex reactions specifically involving this compound could not be located.

Prediction and Rationalization of C-H/C-F Activation Selectivity

Partially fluorinated aromatic compounds like this compound present a challenge in selective bond activation, as reactions can potentially proceed via cleavage of either a C-H or a C-F bond. whiterose.ac.uknih.gov While C-H bonds are generally weaker, the thermodynamic product of metal-mediated activation often favors the stronger, more polar M-F bond over the M-C bond. nih.govresearchgate.net Computational chemistry is a key tool for predicting and rationalizing this selectivity. By calculating the activation barriers and reaction energies for both C-H and C-F activation pathways, researchers can determine whether a reaction is under kinetic or thermodynamic control and predict which bond is more likely to be cleaved by a given reagent or catalyst. nih.govnih.gov

A theoretical study on this compound would compare the energetics of activating the various C-H bonds on both phenyl rings against the activation of the C-F bonds at the 2 and 4' positions, providing valuable guidance for synthetic applications.

No specific computational studies focused on the prediction and rationalization of C-H versus C-F activation selectivity for this compound were identified in the course of this literature review.

Modeling of Catalytic Cycles and Intermediate Stability

Modeling the catalytic cycles involving this compound would be crucial for developing new synthetic methodologies, for instance, in cross-coupling or hydrodefluorination reactions. Such models would detail the interaction of the substrate with the catalyst at each step of the reaction.

In Silico Analysis Reveals Potential for Ligand Identification Through Molecular Docking of this compound

Advancements in computational chemistry have paved the way for sophisticated in silico methods, such as molecular docking, to accelerate the process of drug discovery. These techniques allow for the virtual screening of vast compound libraries to identify potential ligands for therapeutic targets. While specific molecular docking campaigns focusing exclusively on this compound are not extensively documented in publicly available research, the principles of such studies can be described. A hypothetical molecular docking campaign for this compound would be instrumental in predicting its binding affinity and interaction with various protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in rational drug design for predicting the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

A typical molecular docking campaign for this compound would involve several key stages. Initially, a three-dimensional structure of the target protein is obtained, either through experimental methods like X-ray crystallography or through homology modeling. The binding site of the protein is then defined. Subsequently, the 3D conformation of this compound is generated and prepared for docking.

Using specialized software, the this compound molecule is then "docked" into the defined binding site of the target protein. The software samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results would provide insights into the most likely binding poses and the corresponding binding energies.

The analysis of these docking results would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein's binding pocket. The fluorine atoms on the benzhydrol scaffold can play a significant role in these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding.

While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, studies on derivatives of benzhydrol and other difluorophenyl compounds have successfully utilized molecular docking to identify novel ligands for various receptors. These studies underscore the potential of applying similar in silico approaches to this compound to explore its therapeutic potential.

Table 1: Hypothetical Molecular Docking Campaign Data for this compound

| Target Protein | Putative Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

| Protein Kinase X | Gly10, Val18, Ala31, Lys53, Leu76, Cys88 | -8.5 | Hydrogen bond with Lys53, Hydrophobic interactions with Val18, Ala31, Leu76 |

| Nuclear Receptor Y | Arg250, Gln254, Met330, Ile333, Phe398 | -9.2 | π-π stacking with Phe398, Halogen bond with Arg250 |

| Enzyme Z | Ser120, Trp150, Tyr205, Phe210 | -7.8 | Hydrogen bond with Ser120, Hydrophobic interactions with Trp150, Tyr205, Phe210 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound were not found in the currently available literature.

Future molecular docking campaigns focused on this compound would be invaluable for identifying its potential biological targets and for the rational design of novel derivatives with improved potency and selectivity. Such studies are a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds for further development.

Advanced Structural Analysis and Spectroscopic Characterization of 2,4 Difluorobenzhydrol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction study for 2,4'-Difluorobenzhydrol was not found in the search results, studies on related compounds like 4,4'-difluorobenzophenone (B49673) provide insight into the expected structural features. acs.orgasianjournalofphysics.comrsc.orgscispace.com For instance, the crystal structure of 4,4'-difluorobenzophenone was reinvestigated to provide accurate data on its solid-state conformation. iucr.org

Theoretical calculations, such as those performed for the reaction of 2,4'-difluorobenzophenone (B154369), often compare calculated geometrical parameters with experimental X-ray diffraction values of related products to validate the computational methods. rsc.org These studies indicate that the bond lengths and angles are generally in good agreement with experimental values, with relative errors typically smaller than 5%. rsc.org Such computational approaches could be employed to predict the solid-state structure of this compound, which would likely exhibit key features such as the dihedral angles between the fluorinated phenyl rings and the geometry around the central carbinol carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in both solution and solid states.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. In a study analyzing the electronic effects and reactivity of benzhydrols, ¹H NMR was used to identify and quantify the products of reactions involving 4,4'-difluorobenzhydrol. yale.edu

While specific spectral data for this compound is not detailed in the provided results, data for the related compound 4,4'-difluorobenzhydrol shows characteristic signals. For example, in a synthesis of a derivative, the ¹H NMR spectrum in CDCl₃ showed multiplets for the aromatic protons between δ 7.14-7.11 ppm and 7.04-6.97 ppm, and a singlet for the benzylic proton at 6.01 ppm. rsc.org The ¹³C NMR spectrum of the same derivative displayed signals for the fluorinated carbons showing a doublet with a large coupling constant (J = 244.69 Hz), which is characteristic of a direct C-F bond. rsc.org Similar patterns would be expected for this compound, with distinct signals for the two non-equivalent fluorinated phenyl rings.

| ¹H NMR Data for a 4,4'-Difluorobenzhydrol Derivative in CDCl₃ | |

| Chemical Shift (ppm) | Multiplicity |

| 7.14-7.11 | m |

| 7.04-6.97 | m |

| 6.01 | s |

| 5.78 | s |

| 2.49 | t, J = 6.4 Hz |

| 2.42 | t, J = 6.4 Hz |

| 2.00 | p, J = 6.4 Hz |

| ¹³C{¹H} NMR Data for a 4,4'-Difluorobenzhydrol Derivative in CDCl₃ | |

| Chemical Shift (ppm) | Multiplicity |

| 197.6 | |

| 172.4 | |

| 161.8 | d, J = 244.69 Hz |

| 137.1 | d, J = 3.21 Hz |

| 130.1 | d, J = 7.88 Hz |

| 118.3 | |

| 43.1 | |

| 36.9 | |

| 29.8 | |

| 20.7 |

Table data sourced from a study on the synthesis of C2-alkyl functionalized 1,3-dicarbonyl derivatives. rsc.org

¹³C-MAS NMR for Solid-State Characterization

Solid-state NMR, particularly ¹³C Magic Angle Spinning (MAS) NMR, provides information about the structure and dynamics of molecules in the solid state. Research on the interaction of 4,4'-difluorobenzhydrol with zeolites utilized ¹³C-DD/MAS and ¹³C-CP/MAS NMR to monitor the reaction progress. amazonaws.com The ¹³C-CP/MAS NMR spectrum of solid 4,4'-difluorobenzhydrol was recorded, and the parameters for the measurement were detailed. amazonaws.com This technique would be equally valuable for characterizing the solid-state structure of this compound, potentially revealing information about its crystalline packing and polymorphism.

Chemical Shift Calculations and Experimental Validation

Computational methods are increasingly used to predict NMR chemical shifts, which can then be compared with experimental data for structural validation. While no specific studies on the chemical shift calculations for this compound were found, this approach is common in the characterization of related fluorinated compounds. rsc.org For instance, in the study of 2,4-difluorobenzonitrile (B34149), ab initio and density functional theory (DFT) calculations were performed to support the assignment of vibrational frequencies, a similar methodology that can be applied to NMR chemical shifts. asianjournalofphysics.com

Vibrational Spectroscopy: FTIR and FT-Raman Analyses

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.

FTIR and FT-Raman spectra have been extensively used to study related molecules like 2,4-difluorobenzonitrile. asianjournalofphysics.com In these studies, observed vibrational frequencies are assigned to specific normal modes of the molecule, often aided by DFT calculations. asianjournalofphysics.comnih.gov For this compound, one would expect to observe characteristic vibrational bands for the O-H stretching of the alcohol group, C-H stretching of the aromatic rings, C-F stretching, and various aromatic ring vibrations.

A study on a derivative of 4,4'-difluorobenzhydrol reported FTIR peaks at 2923, 2842, 1574, 1508, 1377, 1248, 823, and 734 cm⁻¹. rsc.org These correspond to various stretching and bending vibrations of the molecule. The analysis of 2',4'-difluoroacetophenone (B1293509) also involved FT-IR and FT-Raman spectroscopy to investigate its vibrational spectral properties. chemicalbook.com

Mass Spectrometry Techniques (e.g., GCMS) for Product Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

In a study on the synthesis of benzhydryl ethers, GC-MS was employed to analyze the reaction products and quantify the conversion of starting materials, including 4,4'-difluorobenzhydrol. yale.edu GC-MS has also been used in the non-target screening of environmental water samples, where 2,4'-difluorobenzophenone was identified. amazonaws.com Furthermore, the analysis of metabolites from the degradation of biphenyl (B1667301) compounds, including 4,4'-difluorobenzophenone, utilized GC-MS to identify the resulting products after derivatization. tandfonline.com The NIST WebBook contains mass spectral data for the related compound 2,4-difluorobenzaldehyde, which can serve as a reference for fragmentation patterns. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for investigating the electronic structure and photochemical reactivity of molecules like this compound. This technique probes the electronic transitions within the molecule upon absorption of UV or visible light and is highly effective for identifying transient species formed during chemical reactions.

The UV-Vis spectrum of this compound is primarily characterized by absorptions arising from π → π* transitions within its two aromatic rings. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is influenced by the electronic effects of the fluorine substituents. The fluorine atom at the 4'-position (para) and the 2-position (ortho) on the different phenyl rings can modify the energy levels of the π molecular orbitals through a combination of inductive and resonance effects. This substitution pattern leads to a unique absorption profile when compared to unsubstituted benzhydrol or its monosubstituted analogues.

Detailed Research Findings and Representative Spectroscopic Data

Research on related benzhydrol compounds provides a framework for understanding the electronic transitions in this compound. The absorption bands in these molecules are typically found in the UV region, often with multiple peaks corresponding to different electronic transitions within the aromatic system.

To illustrate the typical electronic absorption characteristics of such compounds, the following table presents representative UV-Vis data for benzhydrol and its monofluoro-substituted derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Benzhydrol | Ethanol | 258, 264, 270 | 400, 320, 200 |

| 4-Fluorobenzhydrol | Methanol (B129727) | 226, 265, 273 | 9800, 500, 300 |

| 2-Fluorobenzhydrol | Cyclohexane | 263, 269 | 350, 300 |

| This table presents representative data for contextual comparison. |

In the context of intermediate detection, UV-Vis spectroscopy, particularly when coupled with time-resolved techniques like laser flash photolysis, is invaluable. The photolysis of benzhydrol derivatives is known to generate transient intermediates such as diarylmethyl cations or radicals. These species are often highly colored and exhibit strong and distinct absorption bands in the UV-Vis spectrum, which allows for their direct observation and characterization. For instance, the formation of the 2,4'-difluorobenzhydryl cation via cleavage of the carbon-oxygen bond upon photoexcitation would result in a new, transient absorption band at a longer wavelength compared to the parent alcohol. By monitoring the rise and decay of this new absorption, the kinetics of the cation's formation and its subsequent reactions can be studied in detail, providing deep insights into the photochemical reaction mechanism.

Applications of 2,4 Difluorobenzhydrol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The difluorobenzhydryl moiety is a key structural element in many complex organic molecules. 2,4'-Difluorobenzhydrol provides a readily available source of this fragment, simplifying synthetic routes and allowing for the efficient construction of intricate molecular architectures. The presence of fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, making it a valuable tool for medicinal chemists and materials scientists. harvard.eduscispace.com

Precursor for Pharmaceutical Intermediates

The pharmaceutical industry represents a major area of application for this compound. guidechem.com It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comossila.com The fluorine atoms can enhance the biological activity and pharmacokinetic properties of drug candidates. scispace.com

Intermediates for Antipsychotic Agents

This compound and its derivatives are utilized in the development of antipsychotic agents. ossila.com The structural framework provided by this compound is found in certain classes of molecules designed to interact with dopamine (B1211576) receptors, which are key targets in the treatment of psychosis. nih.govnih.gov For instance, research has focused on synthesizing semirigid 7-phenylquinolizidine systems, where the substituted phenyl ring can be derived from precursors like this compound, to achieve high affinity for dopamine receptors. nih.gov

Synthesis of Specific Drug Molecules (e.g., Flunarizine)

A notable application of a related isomer, 4,4'-difluorobenzhydrol, is in the synthesis of Flunarizine, a calcium channel blocker used for the prevention of migraine. guidechem.comchemicalbook.com In several synthetic routes to Flunarizine, 4,4'-difluorobenzhydrol is a key intermediate. guidechem.com It is typically converted to a more reactive species, such as bis(4-fluorophenyl)chloromethane or bis(4-fluorophenyl)methane (B1294899) bromide, which is then reacted with a piperazine (B1678402) derivative to construct the final drug molecule. guidechem.com

Development of Radiolabeled Tracers (e.g., PET)

Fluorine-18 is a widely used radionuclide in Positron Emission Tomography (PET), a non-invasive imaging technique. harvard.edu The development of novel PET tracers often involves the incorporation of fluorine into biologically active molecules. 4,4'-Difluorobenzhydrol has been identified as a promising scaffold for the development of PET tracers. nih.govnih.gov Specifically, a series of 4,4'-difluorobenzhydrol carbamates have been synthesized and evaluated as potential PET tracers for imaging muscarinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.govnih.govresearchgate.net The structural features of these compounds make them suitable for radiolabeling with fluorine-18. nih.govnih.gov

Intermediate in Agrochemical Synthesis

The unique properties conferred by fluorine atoms, such as increased efficacy and selectivity, make fluorinated compounds valuable in the agrochemical sector. ontosight.ai 2,4'-Difluorobenzophenone (B154369), a closely related ketone, is a known intermediate in the synthesis of pesticides and herbicides. ontosight.aiarchivemarketresearch.com While direct applications of this compound in this area are less documented in the provided results, its role as a precursor to such ketones suggests its indirect importance in the agrochemical industry.

Monomer and Building Block in Polymer Chemistry

This compound and its corresponding ketone, 2,4'-difluorobenzophenone, are valuable monomers in the synthesis of high-performance polymers. archivemarketresearch.com Specifically, they are used in the preparation of poly(aryl ether ketone) (PAEK) polymers, such as polyetheretherketone (PEEK). core.ac.ukacs.orgspecialchem.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. ossila.comspecialchem.comgoogle.com

In the synthesis of PEEK and its analogues, a dihalogenated monomer, often a difluorobenzophenone, undergoes a nucleophilic aromatic substitution reaction with a bisphenolate. core.ac.ukspecialchem.comgoogle.com The fluorine atoms act as leaving groups in this polymerization process. google.com Research has explored the use of 2,4-difluorobenzophenone (B1332400) to create PEEK analogues with modified properties. core.ac.uk The resulting polymers exhibit a range of glass transition and melting temperatures depending on the monomer composition. core.ac.uk

Below is an interactive data table summarizing the properties of PEEK analogues synthesized using 2,4-difluorobenzophenone.

| Polymer Composition (% 2,4-difluorobenzophenone) | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| 0 | 160 | - | 350 |

| ≤ 35 | 113 - 152 | 220 - 230 | 280 - 320 |

| 75/25 (PEEK/PAMPPO) | 86 - 129 | 156 - 210 | 252 - 254 |

Data sourced from studies on PEEK analogues. core.ac.uk

The versatility of this compound as a building block extends to the synthesis of various aromatic polyethers through nucleophilic aromatic substitution. ossila.com The hydroxyl group can also be functionalized to create graft polymers using the "grafting to" method. ossila.com

Synthesis of Poly(aryl ether ketone)s (PAEKs) and Analogues